molecular formula C19H17BrN2O4 B3008205 4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde CAS No. 959581-33-0

4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde

Cat. No.: B3008205
CAS No.: 959581-33-0
M. Wt: 417.259
InChI Key: WQZCDFNGJMYXPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromo-substituted pyrazole ring attached to a methoxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Methoxylation: The brominated pyrazole is then reacted with a methoxybenzaldehyde derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: 4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzoic acid.

    Reduction: 4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chloro-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde
  • 4-[(4-Fluoro-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde
  • 4-[(4-Iodo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde

Uniqueness

4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde is unique due to the presence of the bromo substituent, which can influence its reactivity and biological activity. The bromo group can participate in various substitution reactions, making it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

4-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4/c1-21-15(12-26-16-9-8-13(11-23)10-17(16)25-2)18(20)19(24)22(21)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZCDFNGJMYXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=C(C=C(C=C3)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.